molecular formula C38H36N6O2 B11111600 4,4'-[biphenyl-4,4'-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

4,4'-[biphenyl-4,4'-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B11111600
M. Wt: 608.7 g/mol
InChI Key: FFKCYSJTRDXDSM-UHFFFAOYSA-N
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Description

4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] is a complex organic compound characterized by its biphenyl core and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] typically involves a multi-step process:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.

    Introduction of Iminomethylylidene Groups: The biphenyl core is then reacted with formaldehyde and an amine to introduce the iminomethylylidene groups.

    Formation of Pyrazolone Rings: The final step involves the reaction of the intermediate with 3,4-dimethylphenylhydrazine and acetoacetic ester under acidic conditions to form the pyrazolone rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iminomethylylidene groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the iminomethylylidene groups.

Scientific Research Applications

4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and multiple functional groups.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its multiple functional groups.

    Pathways Involved: It may modulate biochemical pathways related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[BIPHENYL-4,4’-DIYLBIS(METHYLENE)]BIS[4,4’-BIPYRIDINIUM] DIBROMIDE
  • 1,2-BIS(3,4-DIMETHYLPHENYL)ETHANE

Uniqueness

4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] is unique due to its combination of a biphenyl core with iminomethylylidene and pyrazolone functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C38H36N6O2

Molecular Weight

608.7 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[4-[4-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methylamino]phenyl]anilino]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C38H36N6O2/c1-23-7-17-33(19-25(23)3)43-37(45)35(27(5)41-43)21-39-31-13-9-29(10-14-31)30-11-15-32(16-12-30)40-22-36-28(6)42-44(38(36)46)34-18-8-24(2)26(4)20-34/h7-22,39-40H,1-6H3

InChI Key

FFKCYSJTRDXDSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC3=CC=C(C=C3)C4=CC=C(C=C4)NC=C5C(=NN(C5=O)C6=CC(=C(C=C6)C)C)C)C(=N2)C)C

Origin of Product

United States

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